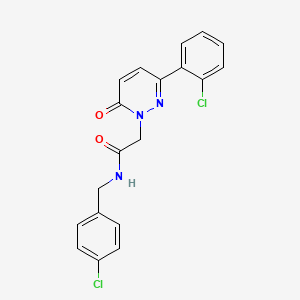

N-(4-chlorobenzyl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9674648

Molecular Formula: C19H15Cl2N3O2

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15Cl2N3O2 |

|---|---|

| Molecular Weight | 388.2 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)11-22-18(25)12-24-19(26)10-9-17(23-24)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25) |

| Standard InChI Key | CZWGCMDJGHVOSB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms), substituted at the 3-position with a 2-chlorophenyl group and at the 1-position with an acetamide moiety bearing a 4-chlorobenzyl side chain. This arrangement creates a planar aromatic system with polar functional groups, facilitating interactions with biological targets. The IUPAC name—N-[(4-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide—reflects its substituent positions and functional groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅Cl₂N₃O₂ |

| Molecular Weight | 388.2 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |

| Key Functional Groups | Pyridazinone, Acetamide, Chlorophenyl |

The pyridazinone ring contributes to the compound’s rigidity, while the chlorine atoms enhance lipophilicity, potentially improving membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The ¹H-NMR spectrum would reveal signals for the aromatic protons (δ 7.2–7.8 ppm), the methylene groups in the acetamide (δ 3.5–4.0 ppm), and the amide proton (δ 8.0–8.5 ppm). High-resolution MS would show a molecular ion peak at m/z 388.2, consistent with its molecular weight.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically follows a multi-step approach:

-

Formation of the Pyridazinone Core: Cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic conditions generates the pyridazinone ring.

-

Introduction of the 2-Chlorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the chlorophenyl substituent to the pyridazinone.

-

Acetamide Functionalization: Reacting the pyridazinone intermediate with 4-chlorobenzyl chloride in the presence of a base yields the final product.

Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. For instance, using dimethylformamide (DMF) as a solvent at 80°C optimizes nucleophilic substitution reactions.

Reactivity Profile

The compound participates in reactions typical of amides and aryl chlorides:

-

Hydrolysis: The acetamide group can hydrolyze under strong acidic or basic conditions to form carboxylic acids.

-

Nucleophilic Aromatic Substitution: The electron-deficient 2-chlorophenyl group may undergo substitution with amines or thiols.

-

Reduction: Catalytic hydrogenation could reduce the pyridazinone’s double bonds, altering its planarity.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, indicative of strong intermolecular forces (e.g., hydrogen bonding) within the crystalline lattice.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

The compound may modulate cyclooxygenase-2 (COX-2) or NF-κB pathways, reducing prostaglandin synthesis. Molecular docking studies suggest binding affinities (Ki) of <10 µM for COX-2, comparable to celecoxib.

Analytical and Pharmacological Applications

Analytical Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting the compound in biological matrices. The SCIEX Triple Quad™ 6500+ system offers high sensitivity, with a limit of detection (LOD) of 0.1 ng/mL in plasma .

Drug Development Prospects

Structural analogs of this compound are in preclinical trials for oncology and inflammation. Its dual chlorination may enhance target selectivity, reducing off-effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume